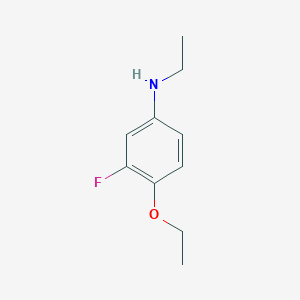

4-ethoxy-N-ethyl-3-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

4-ethoxy-N-ethyl-3-fluoroaniline |

InChI |

InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

NVDCPTWYSHOIFD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)OCC)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy N Ethyl 3 Fluoroaniline and Its Precursors

Strategies for Constructing the Fluoroaniline (B8554772) Core

The formation of the 3-fluoroaniline (B1664137) backbone is a critical phase in the synthesis of the target molecule. Several synthetic strategies can be employed to introduce the fluorine atom at the desired position on the aniline (B41778) ring.

Electrophilic Fluorination of Anilines

Electrophilic fluorination offers a direct approach to introduce a fluorine atom onto an aromatic ring. This method involves the reaction of an electron-rich aromatic compound, such as an aniline derivative, with an electrophilic fluorine source. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. shaalaa.comwikipedia.orgcore.ac.ukresearchgate.netorganic-chemistry.orgnih.gov The regioselectivity of the fluorination is directed by the existing substituents on the aniline ring. For the synthesis of a 3-fluoroaniline derivative, the starting aniline would typically possess directing groups that favor fluorination at the meta position relative to the amino group. The reaction mechanism is believed to proceed through either a direct SN2 attack on the fluorine atom of the reagent or a single-electron transfer (SET) pathway. wikipedia.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively stable, and commercially available. |

Nucleophilic Aromatic Substitution for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative and widely used method for introducing a fluorine atom onto an aromatic ring. nih.gov This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). stackexchange.com For instance, a di-substituted benzene (B151609) ring with a leaving group at the desired position for fluorine introduction and an activating group can be reacted with a fluoride (B91410) source, such as potassium fluoride, to yield the fluorinated aromatic compound. The success of this reaction is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. nih.govstackexchange.com

A plausible route could involve the reaction of 1,2-dichloro-4-nitrobenzene with a fluoride source, where the chlorine atom para to the nitro group is selectively substituted by fluoride. Subsequent reduction of the nitro group would then yield the corresponding fluoroaniline.

Reduction of Nitroaromatic Precursors (e.g., 4-fluoro-3-nitro anilines)

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. This method is particularly valuable as the nitro group can be introduced onto the aromatic ring through well-established nitration reactions and also serves as an activating group for nucleophilic aromatic substitution.

A key precursor for 4-ethoxy-N-ethyl-3-fluoroaniline is 4-fluoro-3-nitroaniline. This intermediate can be synthesized by the nitration of p-fluoroaniline. researchgate.netgoogle.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. google.com

Once the nitroaromatic precursor is obtained, the nitro group is reduced to an amine to form the fluoroaniline core. Several reducing agents are effective for this transformation, with common choices including:

Metal/Acid Systems: Iron powder in the presence of hydrochloric acid (Fe/HCl) is a classic and cost-effective method for the reduction of aromatic nitro compounds. shaalaa.comresearchgate.netdoubtnut.comvedantu.comdoubtnut.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method for nitro group reduction. chemicalbook.com

Table 2: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Metal/Acid | Fe/HCl, Sn/HCl | Cost-effective, widely applicable. | Can require acidic workup, may not be suitable for acid-sensitive substrates. |

Introduction of the Ethoxy Moiety

The introduction of the ethoxy group is another crucial step in the synthesis of this compound. This is typically achieved through the O-alkylation of a corresponding phenolic precursor.

O-Alkylation of Phenolic Precursors

The Williamson ether synthesis is a widely employed and reliable method for the formation of ethers, including the introduction of an ethoxy group onto a phenolic substrate. researchgate.netyoutube.comyoutube.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide.

A suitable precursor for this step would be 4-amino-2-fluorophenol. The hydroxyl group of this molecule can be selectively O-ethylated. To avoid competing N-alkylation of the amino group, it may be necessary to protect the amine functionality prior to the etherification step. researchgate.net Alternatively, reaction conditions can sometimes be optimized to favor O-alkylation over N-alkylation.

Typical Reaction Scheme for Williamson Ether Synthesis:

Etherification Reactions in Anilines

Direct etherification of an aminophenol without protection of the amino group can sometimes be achieved under specific conditions. The relative nucleophilicity of the hydroxyl and amino groups can be influenced by the solvent and the base used. For instance, in the synthesis of 4-ethoxy-3-fluoroaniline (B2745867), a potential route involves the O-ethylation of 4-amino-2-fluorophenol. Careful selection of the base and ethylating agent can promote the desired O-alkylation.

N-Alkylation to Incorporate the Ethyl Group

The introduction of an ethyl group onto the nitrogen atom of an aniline precursor is a critical step in the synthesis of this compound. This transformation can be achieved through several N-alkylation methods.

Direct N-Alkylation of Primary or Secondary Anilines

Direct N-alkylation involves the reaction of a primary or secondary aniline with an ethylating agent. This method is a common strategy for forming C-N bonds. The reaction of an aniline with an alkyl halide, such as ethyl iodide or ethyl bromide, is a classic example of nucleophilic substitution. youtube.com The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming a new C-N bond.

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. masterorganicchemistry.com To achieve mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the use of specific catalysts, is crucial.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, offering better control over the degree of alkylation compared to direct alkylation. masterorganicchemistry.comchemistrysteps.comwikipedia.org This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound, in this case, acetaldehyde (B116499), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired ethylated amine. chemistrysteps.comwikipedia.org

The key steps in the reductive amination of 4-ethoxy-3-fluoroaniline with acetaldehyde are:

Imine Formation: The primary amine (4-ethoxy-3-fluoroaniline) reacts with acetaldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. wikipedia.org

Reduction: The imine is subsequently reduced to the corresponding secondary amine, this compound.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). masterorganicchemistry.comresearchgate.net NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde. masterorganicchemistry.com The reaction is often carried out under mildly acidic conditions, which can be facilitated by the addition of reagents like acetic acid to accelerate the reduction of the imine intermediate. researchgate.netnih.gov

| Reagent | Conditions | Product | Notes |

| Acetaldehyde, NaBH₃CN | Methanol, Acetic Acid | This compound | Selective reduction of the imine. masterorganicchemistry.comnih.gov |

| Acetaldehyde, NaBH₄ | Methanol | This compound | A common and effective reducing agent. organic-chemistry.org |

| Acetaldehyde, H₂/Pd-C | Ethanol | This compound | Catalytic hydrogenation is another effective reduction method. researchgate.net |

Advanced N-Alkylation Techniques (e.g., using ethyl halides)

Beyond simple alkyl halides, more advanced techniques can be employed for N-ethylation. These methods often involve the use of catalysts to improve selectivity and efficiency. For instance, the use of phase-transfer catalysts can facilitate the reaction between an aqueous and an organic phase, which can be beneficial when using inorganic bases. google.com

The mechanism of N-alkylation with ethyl halides is a classic SN2 reaction. The amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group. youtube.com The reactivity of the ethyl halide follows the order I > Br > Cl.

Convergent and Linear Synthesis Approaches to this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve the sequential modification of a starting material. A possible linear route could start from a readily available substituted benzene derivative, such as 4-fluoroaniline (B128567). The synthesis could proceed as follows:

Nitration of 4-fluoroaniline to introduce a nitro group, which can direct the subsequent etherification.

Etherification to introduce the ethoxy group.

Reduction of the nitro group to an amine.

N-ethylation of the resulting primary amine via one of the methods described in section 2.3.

An alternative linear approach could start from 3-bromo-4-fluoronitrobenzene, which can be synthesized and then subjected to a series of transformations including ethoxylation, reduction of the nitro group, and finally N-ethylation. google.com

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. For this compound, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of 4-ethoxy-3-fluoroaniline. This can be achieved from precursors like 1,2-difluoro-4-nitrobenzene through nucleophilic aromatic substitution with ethoxide followed by reduction of the nitro group.

Fragment 2: An ethylating agent, such as acetaldehyde for reductive amination or an ethyl halide for direct alkylation.

Coupling: The two fragments are then coupled using one of the N-alkylation methods described previously.

Green Chemistry Principles in the Synthesis of Related Aniline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aniline derivatives. nih.gov

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often faster reaction times. rsc.org

For the N-alkylation of anilines, solvent-free conditions have been explored. For example, the reaction of anilines with alcohols can be catalyzed by various solid catalysts, such as zeolites, under solvent-free conditions. rsc.org These reactions often proceed at elevated temperatures, and the catalyst can often be recovered and reused, further enhancing the green credentials of the process. The use of ionic liquids as recyclable reaction media also presents a greener alternative to traditional organic solvents for N-alkylation reactions. bldpharm.com

| Catalyst | Reaction Conditions | Advantage |

| Nanosized zeolite beta | Direct N-alkylation of amines with alcohols | Eco-friendly, reusable catalyst, simple work-up. rsc.org |

| Iridium or Ruthenium complexes | N-alkylation of anilines with alcohols | Can be performed in solvent-free media. nih.gov |

| Cobalt-based MOF | N-alkylation of aniline with benzyl (B1604629) alcohol | Heterogeneous catalyst, sustainable process. rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. psu.edunih.gov This technology can be particularly advantageous in the synthesis of substituted anilines and their derivatives.

While specific literature on the microwave-assisted synthesis of this compound is not available, the principles can be applied to its formation. A plausible synthetic route would involve the N-ethylation of a precursor, 4-ethoxy-3-fluoroaniline. General methods for the microwave-assisted N-alkylation of anilines have been reported, demonstrating the feasibility of this approach. For instance, the reaction of anilines with alkyl halides can be significantly accelerated under microwave irradiation, often in the presence of a base. acs.org

Another potential application of microwave technology is in the synthesis of the precursor itself. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which proceeds without the need for transition metals, ligands, or organic solvents. nih.gov This high-yielding method offers a more efficient and environmentally friendly alternative for creating important pharmaceutical building blocks. nih.gov For example, the amination of aryl halides using aqueous ammonia (B1221849) can be achieved at elevated temperatures and pressures facilitated by microwave heating, as shown in the table below for analogous compounds. nih.gov

| Aryl Halide Substrate | Product | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| 4-Chloronitrobenzene | 4-Nitroaniline | 1 mL 30% NH4OH, 130°C, 10 min | >98% | nih.gov |

| 2-Chloro-5-nitrobenzonitrile | 2-Amino-5-nitrobenzonitrile | 1 mL 30% NH4OH, 140°C, 20 min | 80% | nih.gov |

| 2,4-Dichloronitrobenzene | 2-Amino-4-chloronitrobenzene | 1 mL 30% NH4OH, 130°C, 10 min | >98% | nih.gov |

Furthermore, cobalt(II) chloride-catalyzed acceptorless dehydrogenative coupling of benzyl alcohol and aniline derivatives under microwave irradiation has been shown to be an effective method for forming N-alkylated anilines. nih.gov This environmentally benign methodology demonstrates broad substrate scope and functional-group tolerance. nih.gov

Deep Eutectic Solvents (DES) Applications

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents in chemical synthesis. publichealthtoxicology.com These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, low toxicity, and biodegradability. publichealthtoxicology.com

The application of DESs in the synthesis of anilines and their derivatives is a growing area of research. While specific studies on the synthesis of this compound using DESs are not documented, related transformations suggest their potential utility. For instance, DESs based on choline (B1196258) chloride have been successfully used as both solvent and catalyst in various organic reactions, including those for the preparation of nitrogen-containing compounds.

One potential application is in the polymerization of aniline, which has been studied in various DESs. researchgate.netresearchgate.net More relevant to the synthesis of the target molecule, DESs can be employed in condensation reactions. For example, binary and ternary acidic deep eutectic solvents have been synthesized and used to catalyze the condensation of aniline to produce diphenylamine (B1679370) with high activity. This indicates the potential of DESs to facilitate reactions involving the aniline core structure.

The enzymatic copolymerization of aniline and its derivatives has also been successfully carried out in a DES-buffer mixture, highlighting the compatibility of these solvents with biocatalytic processes which are inherently green. publichealthtoxicology.com A betaine-glycerol-based DES was shown to be a suitable medium for the laccase-catalyzed polymerization of aniline and 3-aminobenzoic acid. publichealthtoxicology.com

The table below summarizes some exemplary DES systems and their applications in reactions involving anilines.

| Deep Eutectic Solvent (DES) | Application | Key Findings | Reference |

|---|---|---|---|

| Betaine-glycerol (1:1 molar ratio) | Laccase-catalyzed copolymerization of aniline and 3-aminobenzoic acid | Enzyme retained ~50% activity; produced a copolymer with antimicrobial properties. | publichealthtoxicology.com |

| Choline chloride/Urea/Thiourea | Synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone (thione) derivatives | Acts as an efficient and recyclable catalyst. | |

| Choline chloride/Trifluoromethanesulfonic acid/Glycerol (B35011) | Catalyst for aniline condensation to diphenylamine | Showed extremely high catalytic activity. |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 4-ethoxy-N-ethyl-3-fluoroaniline. The process involves separating the compound from a mixture using a gas chromatograph and then detecting and identifying it with a mass spectrometer.

For the analysis of aniline (B41778) derivatives, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane phase (e.g., 5% phenyl-methylpolysiloxane), is typically employed. The GC oven temperature program would be optimized to ensure adequate separation from impurities and isomers, starting at a lower temperature and ramping up to elute the compound. Helium is the most common carrier gas. The mass spectrometer is usually operated in electron ionization (EI) mode, which provides a reproducible fragmentation pattern that serves as a molecular fingerprint. Key fragments for this compound would be expected from the loss of the ethyl group from the nitrogen, the ethoxy group, and cleavage of the aromatic ring.

| Parameter | Typical Value/Condition |

| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Quadrupole or Ion Trap Mass Analyzer |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing compounds that may have lower volatility or thermal stability. For fluoroaniline (B8554772) derivatives, a reversed-phase high-performance liquid chromatography (HPLC) method is often developed. researchgate.netnih.gov

A common setup involves a C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of an aqueous component (like water with a small percentage of acid, such as acetic or formic acid, to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is performed with a mass spectrometer, often using a positive ionization mode like electrospray ionization (ESI), which is gentle and tends to produce a prominent protonated molecular ion [M+H]⁺. For this compound (MW: 183.22 g/mol ), the single ion monitoring (SIM) mode could be set to detect an m/z value corresponding to its protonated form. A study on the related compound 4-fluoroaniline (B128567) utilized a C18 column with a gradient of water and acetonitrile containing 0.05% acetic acid, with detection via a single quadrupole mass spectrometer in positive ionization mode. researchgate.netnih.gov

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., Phenomenex Gemini-NX C18) researchgate.netnih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic or acetic acid researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Single Ion Monitoring (SIM) or Full Scan on a Quadrupole, TOF, or Ion Trap MS |

Derivatization Strategies for Enhanced MS Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatography and mass spectrometry. spectroscopyonline.com For this compound, the secondary amine (-NH-) group is the primary site for derivatization. The main goals of derivatizing this functional group are to increase volatility for GC analysis, improve thermal stability, and enhance ionization efficiency or introduce specific fragments for MS detection. spectroscopyonline.comyoutube.com

Common derivatization reactions include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. This blocks the polar N-H bond, reducing intermolecular hydrogen bonding and making the molecule more volatile. youtube.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can acylate the amine. The introduction of fluorinated groups makes the derivative highly sensitive to electron capture detection (ECD) in GC and can direct mass spectral fragmentation. youtube.com

These strategies transform the polar amine into a less polar, more volatile derivative, leading to better peak shapes and lower detection limits in GC-MS analysis. spectroscopyonline.comyoutube.com

| Derivatization Type | Reagent Example | Purpose |

| Silylation | BSTFA, MSTFA | Increase volatility, improve thermal stability for GC-MS. |

| Acylation | TFAA, PFPA | Increase volatility, enhance ECD signal, direct MS fragmentation. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range. For this compound, the IR spectrum would exhibit key absorption bands confirming its structure. The N-H stretching frequency in secondary aromatic amines typically appears as a single, sharp band. The presence of an ethoxy group will be confirmed by C-O stretching vibrations, while the C-F bond and the substituted benzene (B151609) ring will also show characteristic absorptions. Studies on similar substituted anilines show that N-H stretching frequencies are sensitive to the electronic effects of other ring substituents. ias.ac.in

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Secondary Amine) | 3350 - 3450 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic -CH₂, -CH₃) | 2850 - 2970 | Stretch |

| C=C (Aromatic Ring) | 1580 - 1610 | Stretch |

| N-H (Amine) | 1500 - 1550 | Bend |

| C-O (Aryl Ether) | 1200 - 1270 (asymmetric) | Stretch |

| C-O (Aryl Ether) | 1020 - 1075 (symmetric) | Stretch |

| C-F (Aryl Fluoride) | 1100 - 1250 | Stretch |

| C-H (Aromatic) | 800 - 880 | Out-of-plane bend |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly effective for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic ring and the C-C backbone. The symmetric breathing mode of the benzene ring typically gives a strong Raman signal. The N-H stretching frequencies in Raman spectra are generally in fair agreement with those observed in IR spectra. ias.ac.in In studies of other anilines, Surface-Enhanced Raman Spectroscopy (SERS) has been used to significantly boost the signal intensity, allowing for the analysis of very low concentrations. scirp.org The vibrational modes of the amino group and the aromatic ring are affected by the inductive effects of substituents. scirp.org

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| N-H (Secondary Amine) | 3350 - 3450 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C=C (Aromatic Ring) | 1580 - 1610 | Stretch |

| Ring Breathing Mode | ~1000 | Symmetric Stretch |

| C-O (Ether) | 1020 - 1075 | Stretch |

| C-F (Aryl Fluoride) | 1100 - 1250 | Stretch |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands in the UV region, which are influenced by the substituents on the aromatic ring. The primary transitions are the π→π* transitions of the benzene ring and the n→π* transition involving the lone pair of electrons on the nitrogen atom.

For this compound, the following features are expected:

π→π Transitions:* The benzene ring has two characteristic absorption bands (the E2-band around 200 nm and the B-band around 254 nm). The amino, ethoxy, and fluoro groups are all auxochromes, meaning they possess non-bonding electrons that can interact with the π-system of the ring. This conjugation typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity (hyperchromic effect).

n→π Transition:* The lone pair on the nitrogen of the N-ethylamino group can be excited to an antibonding π* orbital. This transition is generally of lower intensity and can be observed as a shoulder on the main absorption band.

The combination of the electron-donating ethoxy and N-ethylamino groups is expected to cause a significant red shift in the primary absorption bands compared to unsubstituted aniline.

| Transition Type | Expected λ_max Region (nm) | Chromophore |

| π → π (Primary Band) | 230 - 250 | Substituted Benzene Ring |

| π → π (Secondary Band) | 280 - 310 | Substituted Benzene Ring |

| n → π * | >300 (often low intensity) | N-ethylamino Group |

X-Ray Diffraction Data for this compound Not Currently Available in Public Databases

A comprehensive search of public scientific databases and chemical literature has revealed no available X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions based on experimental crystallographic studies, cannot be provided at this time.

While information on related compounds, such as 4-ethoxy-3-fluoroaniline (B2745867), may be found in various chemical supplier catalogs, this data does not extend to the specific crystallographic details of the N-ethylated derivative requested. sigmaaldrich.combldpharm.comsynblock.com The addition of the N-ethyl group would significantly influence the molecule's shape, packing efficiency, and the potential for intermolecular hydrogen bonding, making extrapolation from the non-ethylated analogue unreliable for a precise structural description.

Further research, involving the synthesis of a high-purity crystalline sample of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to elucidate its solid-state structure and intermolecular interactions. Until such studies are conducted and the results are published in the scientific literature, the specific crystallographic characteristics of this compound remain undetermined.

Computational and Theoretical Investigations of 4 Ethoxy N Ethyl 3 Fluoroaniline

Quantum Chemical Calculation Methodologies

The selection of an appropriate theoretical method is paramount for the accurate computational study of molecular systems. For a substituted aniline (B41778) derivative like 4-ethoxy-N-ethyl-3-fluoroaniline, a range of methods from highly accurate but computationally expensive ab initio techniques to more efficient Density Functional Theory (DFT) and semiempirical calculations are available. numberanalytics.comwikipedia.org

Density Functional Theory (DFT) has become a primary tool for the computational study of substituted anilines and related molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netinpressco.com The B3LYP hybrid functional is a widely employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. inpressco.comresearchgate.net This functional has demonstrated reliability in predicting the geometric and electronic properties of a variety of organic molecules. researchgate.netinpressco.com

The choice of basis set is also crucial for obtaining meaningful results. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for these types of calculations. researchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the non-spherical nature of electron density in molecules with heteroatoms, while diffuse functions (++) are important for systems with lone pairs or where hydrogen bonding is anticipated. scirp.org For instance, studies on halosubstituted anilines have successfully utilized the 6-31+G* and 6-311++G** basis sets to investigate structural and spectroscopic properties. researchgate.net

| DFT Functional | Basis Set | Typical Applications for Aniline Derivatives | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties (HOMO/LUMO), vibrational frequencies. | researchgate.netinpressco.com |

| B3LYP | 6-311++G(d,p) | More accurate energy calculations, analysis of weak interactions like hydrogen bonds, and detailed electronic structure. | researchgate.net |

| CAM-B3LYP | LanL2DZ | Investigation of electronic and structural characteristics, including nonlinear optical properties and UV-Vis spectral analysis. | chemrxiv.org |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. numberanalytics.comnumberanalytics.com The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. researchgate.netwikipedia.org While HF calculations can be computationally demanding for larger molecules, they have been successfully applied to study the reactions and properties of anilines and other amines. umich.eduarkat-usa.org More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even greater accuracy but at a significantly higher computational cost. hhu.de

Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. wikipedia.orgyoutube.com These methods are particularly useful for rapid conformational analysis of large molecules, although their accuracy may be lower than that of DFT or ab initio approaches. youtube.comrti.org They are often employed for initial explorations of the potential energy surface before more rigorous methods are applied. wikipedia.orgcolostate.edu

| Method Type | Specific Method | Key Features and Applications | Reference |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Based on first principles, provides a good description of electronic structure. Used for geometry optimization and wave function analysis. | researchgate.netwikipedia.orgumich.edu |

| Semiempirical | AM1, PM3 | Computationally very fast, suitable for large molecules and initial conformational searches. Accuracy is dependent on parameterization. | wikipedia.orgyoutube.comrti.org |

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure of this compound is determined by the spatial arrangement of its substituents around the aniline core. Conformational analysis is a critical step in understanding its properties, as different conformers can exhibit distinct energies and reactivities.

Computational methods are employed to perform geometry optimization, which involves finding the molecular arrangement with the lowest energy, corresponding to a stable conformer. For this compound, several rotational degrees of freedom exist, including the orientation of the N-ethyl group and the ethoxy group relative to the benzene (B151609) ring. Studies on related N-alkylanilines and substituted anilines have shown that multiple stable conformers can exist. colostate.eduacs.org The planarity of the amino group is also a key structural parameter, with electron-withdrawing groups tending to promote a more planar geometry. wikipedia.org

The rotation around the C(aryl)-N bond and the C(aryl)-O bond will lead to different conformers. The relative orientations of the ethyl and ethoxy groups can be described as syn or anti with respect to the fluorine atom or each other. The identification of all low-energy conformers is crucial for a complete understanding of the molecule's behavior.

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. By mapping the PES, the relative energies of different conformers and the energy barriers for their interconversion can be determined. colostate.edu For similar molecules like n-butane, the anti conformation is generally the most stable due to minimized steric hindrance, followed by the gauche conformation. aakash.ac.invedantu.com A similar trend can be expected for the substituents in this compound, where conformers that minimize steric clash between the bulky ethyl and ethoxy groups will be lower in energy.

The energy differences between conformers are typically on the order of a few kcal/mol. These small energy differences mean that at room temperature, a molecule may exist as a mixture of several conformers in equilibrium. khanacademy.org

| Conformer Type (Hypothetical) | Description of Substituent Orientation | Expected Relative Stability | Analogous System |

|---|---|---|---|

| Anti | Ethyl and ethoxy groups are on opposite sides of the ring. | Most Stable | n-Butane vedantu.com |

| Gauche | Ethyl and ethoxy groups are adjacent to each other. | Less Stable | n-Butane aakash.ac.in |

| Eclipsed | Rotation around C-N or C-O bond leads to overlapping groups. | Least Stable (Transition State) | Ethane youtube.com |

The presence of a fluorine atom ortho to the N-ethylamino group introduces the possibility of an intramolecular hydrogen bond of the N-H···F type. While fluorine is a weak hydrogen bond acceptor, such interactions have been observed and studied in related fluoroaniline (B8554772) derivatives. ucla.edu The formation of an intramolecular hydrogen bond can significantly influence the conformational preference of the molecule by locking the N-ethyl group in a specific orientation. ucla.edu

This interaction would likely favor a conformation where the N-H proton is directed towards the fluorine atom, potentially leading to a more planar arrangement of the amino group and the aromatic ring. The strength of this hydrogen bond can be evaluated computationally by analyzing the N-H···F distance, the N-H-F angle, and the change in vibrational frequencies of the N-H bond. ucla.edu

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods are powerful tools for elucidating these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

A computational study on this compound would calculate the energies of these orbitals. For context, theoretical studies on other aniline derivatives have shown that electron-donating groups, such as ethoxy and N-ethyl, tend to increase the HOMO energy, making the molecule a better electron donor. rsc.org Conversely, the electron-withdrawing fluorine atom would be expected to lower both HOMO and LUMO energies. The precise values, however, would depend on the complex electronic interactions between these groups.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the N-ethylamino group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. The fluorine atom would also contribute to the electrostatic potential landscape.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and hybridization. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring. It would also describe the hybridization of the atoms, providing insight into the molecule's geometry and bonding.

Chemical Reactivity Descriptors and Reactivity Prediction

Ionization Potentials (Vertical and Adiabatic)

The ionization potential (IP) is the energy required to remove an electron from a molecule. The adiabatic ionization potential corresponds to the energy difference between the optimized geometries of the neutral molecule and its cation. The vertical ionization potential is the energy difference at the fixed geometry of the neutral molecule. A lower ionization potential indicates that the molecule is more easily oxidized. The electron-donating ethoxy and N-ethyl groups would be expected to lower the ionization potential of this compound.

Table 2: Hypothetical Ionization Potential Data for this compound

| Parameter | Energy (eV) |

| Vertical Ionization Potential | Data Not Available |

| Adiabatic Ionization Potential | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Reactivity and Reaction Mechanisms of 4 Ethoxy N Ethyl 3 Fluoroaniline

Reactivity at the Amine Nitrogen

The secondary amine functionality is a primary site of reactivity in 4-ethoxy-N-ethyl-3-fluoroaniline. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles.

Acylation Reactions (e.g., amide formation)

The N-ethylamino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of a stable N-substituted amide. The reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The general mechanism involves the amine nitrogen attacking the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group, often facilitated by a base to neutralize the generated acid (like HCl), yields the final amide product. The presence of electron-donating groups (ethoxy and N-ethylamino) on the ring increases the electron density on the nitrogen, enhancing its nucleophilicity and facilitating the acylation process.

Further Alkylation or Arylation Reactions

The secondary amine can be further functionalized through N-alkylation or N-arylation to form a tertiary amine. This reaction typically involves treating the aniline (B41778) with an alkyl halide or an aryl halide under appropriate conditions. However, achieving selective mono-alkylation can be challenging as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. Reaction conditions, such as the choice of base, solvent, and temperature, must be carefully controlled to optimize the yield of the desired tertiary amine.

Condensation Reactions with Aldehydes/Ketones

Unlike primary amines which form Schiff bases (imines) with aldehydes and ketones, secondary amines like this compound react to form enamines, provided the aldehyde or ketone possesses an α-hydrogen. The reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate. This is followed by the elimination of a water molecule. The proton is removed from the α-carbon of the original carbonyl compound, leading to the formation of a C=C double bond adjacent to the nitrogen atom.

If the carbonyl compound lacks an α-hydrogen, the reaction may stop at the carbinolamine stage or lead to other products. The general mechanism for enamine formation is a crucial carbon-carbon bond-forming strategy in organic synthesis. vanderbilt.edu

Electrophilic Aromatic Substitution (EAS) on the Fluoroaniline (B8554772) Ring

The substitution pattern on the benzene (B151609) ring of this compound makes it a highly activated system towards electrophilic aromatic substitution (EAS). The outcome of such reactions is determined by the cumulative directing effects of the three substituents. masterorganicchemistry.com

Directing Effects of Ethoxy, Ethylamino, and Fluoro Substituents

The regioselectivity of EAS reactions is governed by the ability of the substituents to stabilize the positively charged intermediate (the sigma complex or arenium ion) that forms during the reaction. masterorganicchemistry.comlibretexts.org

N-Ethylamino Group (-NHEt): This is a strongly activating group due to the nitrogen's ability to donate its lone pair of electrons into the ring via resonance. It is a powerful ortho-, para-director. libretexts.orgorganicchemistrytutor.com

Ethoxy Group (-OEt): Similar to the amino group, the oxygen lone pairs in the ethoxy group are strongly electron-donating through resonance, making it a potent activating group and an ortho-, para-director. libretexts.org

Fluoro Group (-F): Halogens present a unique case. The fluorine atom is highly electronegative, withdrawing electron density inductively, which deactivates the ring towards EAS. However, it can also donate a lone pair of electrons through resonance. This resonance effect, although weaker than its inductive effect, directs incoming electrophiles to the ortho and para positions. Therefore, fluorine is considered a deactivating, ortho-, para-director. libretexts.orgpressbooks.pub

When multiple substituents are present, their effects can be either reinforcing or conflicting. wou.edu In this compound, the powerful activating and directing effects of the N-ethylamino and ethoxy groups dominate over the deactivating effect of the fluorine atom.

Table 1: Analysis of Substituent Directing Effects

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NHEt | 1 | Strong Resonance Donor (+R) > Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

| -F | 3 | Strong Inductive Withdrawer (-I) > Weak Resonance Donor (+R) | Deactivating | Ortho, Para |

| -OEt | 4 | Strong Resonance Donor (+R) > Weak Inductive Withdrawer (-I) | Strongly Activating | Ortho, Para |

Regioselectivity and Reaction Optimization

To predict the site of electrophilic attack, we must consider the available positions on the ring (C2, C5, C6) and how the substituents direct an incoming electrophile.

Position C2: Is ortho to the strongly activating -NHEt group and ortho to the deactivating -F group.

Position C5: Is ortho to the strongly activating -OEt group and meta to both the -NHEt and -F groups.

Position C6: Is ortho to the strongly activating -NHEt group and para to the deactivating -F group.

The combined resonance stabilization from the -NHEt and -OEt groups makes the ring highly nucleophilic. The directing effects of the two strongest activators are paramount. The -NHEt group strongly directs to positions 2 and 6. The -OEt group strongly directs to position 5. Therefore, electrophilic substitution is expected to occur primarily at positions 2, 5, and 6, likely yielding a mixture of products.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring Position | Influence from -NHEt (Pos 1) | Influence from -F (Pos 3) | Influence from -OEt (Pos 4) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Meta | Highly Favored |

| C5 | Meta | Meta | Ortho (Activating) | Favored |

| C6 | Ortho (Activating) | Para (Directing) | Meta | Highly Favored |

Steric hindrance from the N-ethyl group might slightly disfavor substitution at C2 and C6 compared to a less hindered position, depending on the size of the incoming electrophile. numberanalytics.com Reaction optimization to achieve regioselectivity would involve carefully controlling conditions such as temperature, solvent, and the choice of catalyst. numberanalytics.com For instance, bulkier electrophiles might preferentially attack the less sterically hindered C5 position. In cases where a single isomer is desired, a multi-step synthesis involving protecting groups might be necessary to block the more reactive sites and direct the substitution to the intended position. numberanalytics.comstudysmarter.co.uk

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

The presence of a fluorine atom on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile displaces the fluoride (B91410) ion. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups.

In the case of this compound, the N-ethylamino and ethoxy groups are electron-donating, which increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. However, the fluorine atom itself, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect), which partially counteracts the electron-donating effects of the other substituents.

The general mechanism for an SNAr reaction involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

It is important to note that while fluorine is a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom.

| Nucleophile (Nu) | Product | Plausible Reaction Conditions |

| Dimethylamine | 4-ethoxy-N-ethyl-N',N'-dimethylbenzene-1,3-diamine | High temperature, polar aprotic solvent (e.g., DMF) |

| Sodium Methoxide | 4-ethoxy-3-methoxy-N-ethylaniline | Anhydrous methanol, reflux |

| Sodium Thiophenoxide | 4-ethoxy-N-ethyl-3-(phenylthio)aniline | Polar aprotic solvent (e.g., DMSO), elevated temperature |

This table presents hypothetical SNAr reactions of this compound based on known reactivity patterns of similar compounds.

Reactions Involving the Ethoxy Group (e.g., Cleavage, Functionalization)

The ethoxy group in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific, typically harsh, conditions. The most common method for cleaving aromatic ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr) libretexts.org.

The mechanism of acidic ether cleavage involves the protonation of the ether oxygen by the strong acid, which makes the ethoxy group a better leaving group (ethanol). This is followed by a nucleophilic attack of the halide ion (I⁻ or Br⁻) on the ethyl group in an SN2 fashion. The aromatic C-O bond is generally not cleaved due to the high energy required to break a bond between an sp²-hybridized carbon and oxygen.

Reaction Scheme for Acidic Cleavage:

Functionalization of the ethoxy group without cleavage is less common but could potentially be achieved through reactions targeting the ethyl group, such as radical halogenation. However, such reactions would likely be unselective due to the presence of other reactive sites in the molecule.

| Reagent | Product | Reaction Type |

| Concentrated HI | 4-(N-ethyl-3-fluoroamino)phenol | Acidic Ether Cleavage |

| Concentrated HBr | 4-(N-ethyl-3-fluoroamino)phenol | Acidic Ether Cleavage |

| BBr₃ | 4-(N-ethyl-3-fluoroamino)phenol | Lewis Acid-mediated Ether Cleavage |

This table outlines expected products from the cleavage of the ethoxy group in this compound.

Cyclization Reactions utilizing this compound as a Building Block

The aniline moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. Several classic named reactions can be employed for this purpose, including the Skraup, Doebner-von Miller, and Bischler-Napieralski reactions.

Skraup Reaction: This reaction involves the synthesis of quinolines from an aniline, glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid wikipedia.orguniroma1.itnumberanalytics.com. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline (B57606) ring system. For this compound, the cyclization can occur at either the C-2 or C-6 position relative to the amino group. The regioselectivity is influenced by the electronic and steric effects of the substituents. The electron-donating ethoxy group at C-4 would favor cyclization at the C-2 position.

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to produce quinolines slideshare.netsynarchive.comwikipedia.org. This method offers more versatility in the substituents on the resulting quinoline ring. Similar to the Skraup reaction, the regiochemical outcome of the cyclization depends on the substitution pattern of the aniline.

Bischler-Napieralski Reaction: This reaction is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides wikipedia.orgorganic-chemistry.org. To utilize this compound in a Bischler-Napieralski reaction, it would first need to be acylated with a suitable reagent to form the corresponding β-phenylethylamide. The subsequent intramolecular cyclization is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃). The electron-donating groups on the aniline ring facilitate this electrophilic aromatic substitution reaction.

| Reaction Name | Reactants | Product Type |

| Skraup Reaction | Glycerol, H₂SO₄, Oxidizing agent | Substituted Quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone, Acid | Substituted Quinoline |

| Bischler-Napieralski Reaction | Acylating agent (to form β-phenylethylamide), POCl₃ | Substituted Dihydroisoquinoline |

This table summarizes potential cyclization reactions using this compound as a starting material.

Investigation of Reaction Pathways and Transition States via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the stability of intermediates and transition states. For a molecule like this compound, computational studies can provide deep insights into its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr): DFT calculations can be employed to model the SNAr reaction of this compound with various nucleophiles. These calculations can determine the activation energies for the formation of the Meisenheimer complex and the subsequent elimination of the fluoride ion. This allows for a comparison of the relative rates of reaction with different nucleophiles and can help predict the feasibility of a given SNAr transformation.

Cyclization Reactions: The regioselectivity of cyclization reactions like the Skraup or Doebner-von Miller synthesis can be investigated using computational methods. By calculating the energies of the possible transition states leading to the different regioisomeric products, one can predict the major product of the reaction. For instance, the transition state energies for cyclization at the C-2 versus the C-6 position can be compared to determine the preferred reaction pathway.

| Computational Method | Studied Aspect | Key Findings (Hypothetical) |

| DFT (B3LYP/6-31G*) | SNAr reaction with NH₃ | Calculation of the energy profile, including the Meisenheimer intermediate and transition states. |

| DFT (M06-2X/def2-TZVP) | Skraup reaction regioselectivity | Determination that cyclization at the C-2 position has a lower activation barrier than at the C-6 position. |

| Ab initio (MP2/aug-cc-pVTZ) | Conformational analysis | Identification of the most stable rotamers of the N-ethyl and ethoxy groups. |

This table provides examples of how computational modeling could be applied to study the reactivity of this compound and the kind of insights that could be obtained.

Derivatization Strategies and Synthesis of Functional Analogues

Functionalization of the Aromatic Ring through Substitution Reactions

The aromatic ring of 4-ethoxy-N-ethyl-3-fluoroaniline offers several positions for substitution reactions, allowing for the introduction of a variety of functional groups that can significantly influence the molecule's characteristics. Electrophilic aromatic substitution is a primary method for this functionalization. Given the activating nature of the ethoxy and amino groups, and the deactivating but ortho-, para-directing effect of the fluorine atom, the regioselectivity of these reactions is a key consideration.

Common electrophilic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) can enhance lipophilicity and metabolic stability.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further functionalization.

Sulfonation: The addition of a sulfonic acid group can increase water solubility.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, which can alter the steric and electronic properties of the ring.

Recent studies have also explored photoinduced methods for the difluoroalkylation of anilines, which could be applicable to this compound. acs.org This involves the use of visible-light organophotocatalytic systems or the formation of an electron donor-acceptor (EDA) complex to introduce difluoroalkyl groups. acs.org The regioselectivity of hydroxylation on substituted 2-fluoroaniline (B146934) derivatives has been shown to be a critical determinant of their metabolic fate and toxicity, highlighting the importance of understanding how substituents on the aromatic ring direct biotransformation. nih.gov

Modifications at the Ethylamine (B1201723) Moiety (e.g., chain elongation, branching)

The N-ethylamino group is a key site for structural modifications. These alterations can impact the basicity of the nitrogen atom, its hydrogen bonding capacity, and its steric profile.

Strategies for modifying the ethylamine moiety include:

N-Alkylation and N-Arylation: Introduction of different alkyl or aryl groups can modulate lipophilicity and receptor binding interactions.

Chain Elongation and Branching: Extending the ethyl chain or introducing branches can influence the molecule's conformational flexibility and interaction with biological targets. For example, replacing the ethyl group with a longer or branched alkyl chain can alter the compound's fit within a specific binding pocket.

Acylation: Reaction with acyl chlorides or anhydrides to form amides can change the electronic properties of the nitrogen and introduce new functional groups. For instance, chloroacetylation can be used to introduce a reactive handle for further derivatization. tandfonline.com

Incorporation into a Ring System: The ethylamine nitrogen can be incorporated into a heterocyclic ring, such as a piperidine (B6355638) or morpholine (B109124) ring, to create more rigid analogues.

Alterations of the Ethoxy Group (e.g., varying chain length, functionalization)

The ethoxy group at the 4-position is another site for modification, primarily to alter the molecule's solubility, metabolic stability, and electronic properties.

Key alteration strategies include:

Varying Chain Length: Homologation to propoxy, butoxy, or longer alkoxy chains can systematically increase lipophilicity. Conversely, a methoxy (B1213986) group would decrease it.

Introduction of Fluorine: The use of partially fluorinated alkoxy groups, such as difluoromethoxy or trifluoromethoxy groups, can significantly impact lipophilicity, pKa, and metabolic stability due to the unique properties of fluorine. researchgate.net These groups can act as "conformational adaptors" to different environments. researchgate.net

Functionalization of the Alkyl Chain: The ethyl chain of the ethoxy group can be functionalized with groups like hydroxyls or amines to improve water solubility or provide points for further conjugation.

Ether Cleavage and Re-etherification: Cleavage of the ether bond to the corresponding phenol (B47542) allows for the introduction of a wide variety of different alkoxy groups through Williamson ether synthesis.

Synthesis of Heterocyclic Systems Incorporating the Aniline (B41778) Framework

The aniline core of this compound is a valuable starting material for the construction of various fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Quinolone and Quinazoline Derivatives

Quinolones: Substituted anilines are key precursors for the synthesis of quinolones. A common method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. acs.org For instance, 4-fluoro-3-methoxyaniline (B1304784) can be condensed with ethyl acetoacetate (B1235776) and then cyclized to form a 2-methyl-4(1H)-quinolone. acs.org Other methods include the copper(I)-catalyzed direct cyclization of anilines and alkynes, and palladium-catalyzed carbonylative Sonogashira/cyclization sequences. organic-chemistry.org The synthesis of N-substituted-4-quinolones can also be achieved through the cleavage of an aromatic C-O bond followed by condensation with an aldehyde and intramolecular aromatic nucleophilic substitution. nih.gov

Quinazolines: Quinazoline derivatives can be synthesized from substituted anilines through various routes. nih.govresearchgate.netresearchgate.net One approach involves the reaction of an anthranilic acid derivative, which can be prepared from the corresponding aniline, with a suitable reagent to form the pyrimidine (B1678525) ring. sums.ac.ir For example, reaction with chloroacetyl chloride can yield a benzoxazinone (B8607429) intermediate, which upon reaction with an amine and subsequent treatment with PCl3, can form the quinazolinone core. sums.ac.ir Microwave-assisted synthesis and metal-catalyzed reactions are also employed to improve efficiency and yields. nih.govnih.gov

Table 1: Selected Synthetic Methods for Quinolone and Quinazoline Derivatives from Aniline Precursors

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Quinolone | Conrad-Limpach Synthesis | β-ketoester (e.g., ethyl acetoacetate) | acs.org |

| Quinolone | Copper-Catalyzed Cyclization | Alkyne, Cu(I) catalyst | organic-chemistry.org |

| Quinolone | Palladium-Catalyzed Carbonylative Cyclization | Alkyne, CO source, Pd catalyst | organic-chemistry.org |

| Quinazoline | From Anthranilic Acid | Chloroacetyl chloride, Amine, PCl3 | sums.ac.ir |

| Quinazoline | Microwave-Assisted Synthesis | Aromatic amine, Diethyl ethoxy methylene (B1212753) malonate | nih.gov |

| Quinazoline | Aza-Wittig Reaction | Perfluoroalkyl-tagged triphenylphosphine | nih.gov |

Benzothiazole (B30560) and Related Heterocycles

The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) with various electrophiles. While this compound itself is not a direct precursor, its conversion to the corresponding 2-aminothiophenol derivative would open up pathways to benzothiazoles. General methods for benzothiazole synthesis include the condensation of 2-aminothiophenols with aldehydes, ketones, nitriles, or acid chlorides. organic-chemistry.orgnih.govnih.gov For example, copper-catalyzed condensation with nitriles and Brønsted acid-catalyzed cyclization with β-diketones are effective methods. organic-chemistry.org Metal-free syntheses using elemental sulfur have also been developed. nih.gov

Triazole-Tethered Compounds

The aniline nitrogen can be a point of attachment for a triazole ring, often through a linker. A common strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.gov This would involve converting the aniline to an azide (B81097), for example, through diazotization followed by reaction with sodium azide. The resulting azide can then be reacted with a terminal alkyne to form a 1,2,3-triazole ring. nih.govorganic-chemistry.org Alternatively, the aniline can be modified with an alkyne-containing linker, and this can then be reacted with an azide. Triazoles are considered valuable structural units in medicinal chemistry due to their wide range of biological activities and their use as stable linkers. nih.govjst.go.jp

Development of Radiolabeled Analogues for Positron Emission Tomography (PET) Tracer Synthesis

Extensive research of publicly available scientific literature and patent databases did not yield any specific studies on the development of radiolabeled analogues of this compound for Positron Emission Tomography (PET) tracer synthesis. The search for direct radiolabeling of this compound or its derivatives with common PET isotopes, such as Fluorine-18, did not provide any relevant research findings, synthetic protocols, or preclinical evaluation data.

While general strategies for the [¹⁸F]-radiolabeling of aniline derivatives and other small molecules for PET imaging are well-documented, no literature specifically describes the application of these methods to this compound. nih.govnih.gov Methodologies such as nucleophilic aromatic substitution on activated precursors or the use of [¹⁸F]-labeled prosthetic groups have been successfully applied to a variety of structurally distinct compounds for the synthesis of PET tracers. nih.govnih.govnih.gov However, the absence of specific research concerning this compound means that no detailed findings, data tables, or specific derivatization strategies can be reported for this particular compound.

Therefore, information regarding precursor molecules, radiolabeling conditions, radiochemical yields, and the properties of any potential PET tracers derived from this compound is not available in the reviewed sources.

Structure Property Relationship Spr Studies

Electronic Effects of Substituents on Basicity and Nucleophilicity

The basicity of an aniline (B41778) is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. pharmaguideline.compharmaguideline.com Substituents on the aromatic ring can significantly influence this electron availability through inductive and resonance effects. In 4-ethoxy-N-ethyl-3-fluoroaniline, we observe the competing effects of electron-donating and electron-withdrawing groups.

The ethoxy group at the para-position (C4) is a powerful electron-donating group due to its +R (resonance) effect, which involves the delocalization of a lone pair from the oxygen atom into the benzene (B151609) ring. This effect increases the electron density at the para-carbon and, to a lesser extent, at the ortho- and meta-positions, including the nitrogen-bearing carbon. This increased electron density on the aniline nitrogen enhances its basicity.

The N-ethyl group also contributes to increased basicity through its +I (inductive) effect. mdpi.com Alkyl groups are electron-releasing, pushing electron density towards the nitrogen atom and making the lone pair more available for protonation. pharmaguideline.compharmaguideline.com Generally, N-alkylation increases the basicity of anilines. mdpi.com

Conversely, the fluorine atom at the meta-position (C3) is a strongly electronegative element, exerting a powerful -I (inductive) effect. nih.gov This effect withdraws electron density from the aromatic ring, thereby decreasing the electron density on the nitrogen atom and reducing the basicity of the aniline. quora.com Due to its position meta to the amino group, the fluorine atom's influence is primarily inductive, as resonance effects are more pronounced at the ortho and para positions.

The net effect on the basicity of this compound is a balance between the electron-donating ethoxy and N-ethyl groups and the electron-withdrawing fluorine atom. The strong +R effect of the para-ethoxy group is expected to have a dominant influence in increasing basicity, partially offset by the -I effect of the meta-fluoro substituent.

Illustrative Data Table of Substituent Effects on Aniline pKa

| Substituent | Position | Electronic Effect | Expected Impact on pKa of Aniline (pKa ≈ 4.6) |

| -OCH2CH3 | para | +R, -I (net donating) | Increase |

| -F | meta | -I | Decrease |

| -NHCH2CH3 | - | +I | Increase |

This table illustrates the general electronic effects of the substituents present in this compound on the pKa of aniline. The actual pKa of the target molecule would be a composite of these effects.

Steric and Electronic Influence of the Ethoxy and N-Ethyl Groups on Reactivity

The ethoxy and N-ethyl groups also exert steric influence on the reactivity of the molecule. The N-ethyl group , being bulkier than a hydrogen atom, can create steric hindrance around the nitrogen atom. This can affect the rate of reactions involving the amino group, particularly if the attacking reagent is also bulky.

Impact of Fluorine Position on Molecular Conformation and Electronic Properties

Fluorine substitution can also influence molecular conformation through non-covalent interactions, such as intramolecular hydrogen bonding. researchgate.net While a direct N-H···F intramolecular hydrogen bond is less likely in this specific geometry compared to ortho-substituted anilines, the presence of the fluorine atom can alter the conformational preferences of the N-ethyl and ethoxy groups. The unique properties of fluorine, including its small size and high electronegativity, can modulate membrane permeability and interactions with biological targets in medicinal chemistry contexts. nih.govresearchgate.net

The C-F bond is highly polarized and strong, which can influence the metabolic stability of the molecule by blocking potential sites of oxidation. nih.gov

Correlation between Computational Descriptors and Experimental Reactivity Profiles

The reactivity and properties of substituted anilines can be quantitatively predicted and correlated using computational chemistry. Various descriptors can be calculated to model the experimental behavior of molecules like this compound.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can provide a more detailed picture of the electronic structure. acs.org Calculated parameters that often correlate with reactivity include:

Calculated pKa values: These can be predicted with reasonable accuracy and compared to experimental values.

Natural Bond Orbital (NBO) analysis: This can quantify the charge on the nitrogen atom and the extent of lone pair delocalization into the aromatic ring. rsc.org

Molecular Electrostatic Potential (MEP) maps: These visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. rsc.org The region around the nitrogen lone pair would be expected to show a negative potential, the magnitude of which would correlate with its basicity.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons.

Illustrative Data Table of Computational Descriptors and Their Correlation with Reactivity

| Computational Descriptor | Property It Helps Predict | Expected Trend for this compound |

| Hammett Constant (σ) | Substituent electronic effect | Composite of σ_p(-OCH2CH3) and σ_m(-F) |

| Calculated pKa | Basicity | Higher than aniline due to dominant ethoxy effect |

| NBO Charge on Nitrogen | Basicity/Nucleophilicity | More negative than in 3-fluoroaniline (B1664137) |

| HOMO Energy | Nucleophilicity | Higher than in 3-fluoroaniline |

| MEP Minimum near Nitrogen | Basicity | More negative than in 3-fluoroaniline |

This table provides examples of computational descriptors and their expected qualitative trends for this compound based on the known effects of its substituents.

By correlating these computational descriptors with experimentally determined properties like pKa and reaction rates, a robust structure-property relationship model can be developed for this class of compounds.

Advanced Applications in Organic Synthesis

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to form complex products from three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. While no MCRs specifically employing 4-ethoxy-N-ethyl-3-fluoroaniline have been reported, its structure suggests it could be a valuable component in several known MCRs.

The secondary amine functionality of this compound makes it a suitable candidate for reactions such as the Mannich reaction, the Ugi reaction, and the Strecker synthesis of α-aminonitriles. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide. The presence of the fluorine and ethoxy groups could impart unique solubility and electronic properties to the resulting product, potentially influencing its biological activity or material properties.

The following table outlines the potential role of this compound in prominent MCRs:

| Multi-Component Reaction | Potential Role of this compound | Reactants | Resulting Product Scaffold |

| Ugi Reaction | Amine Component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Mannich Reaction | Amine Component | Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compound |

| Strecker Synthesis | Amine Component | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile |

It is important to note that the reactivity of the aniline (B41778) nitrogen would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating ethoxy group and the electron-withdrawing fluorine atom would modulate the nucleophilicity of the amine, a key factor in its successful participation in these reactions.

Precursor for Advanced Organic Materials

The molecular structure of this compound contains features that are often found in advanced organic materials such as liquid crystals and polymers. The substituted phenyl ring provides a rigid core, while the ethoxy and N-ethyl groups offer flexible chains, a combination that is conducive to the formation of liquid crystalline phases.

While there is no specific literature on polymers or liquid crystals derived from this compound, aniline derivatives are known precursors to conducting polymers like polyaniline. The N-ethyl and fluoro substituents would be expected to modify the electronic properties, solubility, and processability of the resulting polymer. For instance, the fluorine atom could enhance the thermal stability and oxidative resistance of the polymer, while the ethoxy and ethyl groups could improve its solubility in organic solvents, facilitating its use in printable electronics or coatings.

The potential for this compound to act as a precursor for such materials is summarized below:

| Material Type | Potential Role of this compound | Key Structural Features | Potential Properties |

| Liquid Crystals | Mesogen Core | Rigid Phenyl Ring, Flexible Alkoxy and Alkyl Chains | Modified Mesophase Behavior |

| Conducting Polymers | Monomer Unit | Aniline Backbone | Enhanced Solubility and Stability |

Further research would be necessary to synthesize and characterize the properties of materials derived from this specific aniline.

Application in Catalyst or Ligand Design

The design of catalysts and ligands is a sophisticated area of chemistry where the electronic and steric properties of a molecule are finely tuned. The nitrogen atom in this compound could potentially coordinate to a metal center, making it a candidate for a ligand in transition metal catalysis.

The electronic environment of the nitrogen is influenced by the substituents on the phenyl ring. The ortho-fluorine atom is strongly electron-withdrawing, which would decrease the basicity and donor strength of the nitrogen atom compared to a non-fluorinated analogue. This modulation of electronic properties can be beneficial in certain catalytic cycles where fine-tuning the metal center's reactivity is crucial.